molecular formula C15H20Fe B3365885 Ferrocene, pentyl- CAS No. 1274-00-6

Ferrocene, pentyl-

Cat. No.: B3365885
CAS No.: 1274-00-6
M. Wt: 256.16 g/mol
InChI Key: JHYFIGYFHLCBRI-UHFFFAOYSA-N
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Description

Ferrocene, pentyl- is an organometallic compound that belongs to the ferrocene family. Ferrocene itself is a well-known metallocene with the formula Fe(C5H5)2, consisting of two cyclopentadienyl rings bound to a central iron atom. The pentyl derivative of ferrocene involves the substitution of one of the hydrogen atoms on the cyclopentadienyl ring with a pentyl group (C5H11). This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ferrocene, pentyl- typically involves the following steps:

    Preparation of Cyclopentadienyl Anion: Cyclopentadiene is treated with a strong base such as sodium hydride to form the cyclopentadienyl anion.

    Formation of Ferrocene: The cyclopentadienyl anion is then reacted with iron(II) chloride to form ferrocene.

    Alkylation: The ferrocene is then subjected to Friedel-Crafts alkylation using pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the pentyl group.

Industrial Production Methods: Industrial production of ferrocene, pentyl- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Cyclopentadienyl Anion: Using large quantities of cyclopentadiene and sodium hydride.

    Reaction with Iron(II) Chloride: Conducted in large reactors to produce ferrocene.

    Alkylation Process: Using pentyl chloride and aluminum chloride in industrial reactors to achieve the desired substitution.

Types of Reactions:

    Oxidation: Ferrocene, pentyl- can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or silver nitrate.

    Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents like sodium borohydride.

    Substitution: The pentyl group on the cyclopentadienyl ring can be further substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Ferric chloride, silver nitrate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides, acyl chlorides, and Lewis acid catalysts.

Major Products:

    Oxidation: Formation of ferrocenium ions.

    Reduction: Regeneration of ferrocene.

    Substitution: Formation of various substituted ferrocenes depending on the reagents used.

Scientific Research Applications

Ferrocene, pentyl- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its potential use in bioorganometallic chemistry, including drug delivery systems and as a probe for studying biological redox processes.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. Ferrocene derivatives have shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of ferrocene-containing polymers, liquid crystals, and as a component in fuel additives to improve combustion efficiency and reduce emissions.

Mechanism of Action

The mechanism of action of ferrocene, pentyl- involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, ferrocene derivatives can generate reactive oxygen species through Fenton-like reactions, which can induce oxidative stress in cancer cells, leading to cell death. The pentyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and improving its bioavailability.

Comparison with Similar Compounds

Ferrocene, pentyl- can be compared with other ferrocene derivatives such as:

    Methylferrocene: Where a methyl group is substituted on the cyclopentadienyl ring.

    Ethylferrocene: Where an ethyl group is substituted.

    Butylferrocene: Where a butyl group is substituted.

Uniqueness:

    Pentyl Group: The pentyl group in ferrocene, pentyl- provides a balance between hydrophobicity and steric bulk, making it suitable for applications where moderate lipophilicity is desired.

    Versatility: The compound’s ability to undergo various chemical reactions and its redox properties make it a versatile candidate for research and industrial applications.

By understanding the unique properties and applications of ferrocene, pentyl-, researchers can explore new avenues in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

cyclopenta-1,3-diene;iron(2+);1-pentylcyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.C5H5.Fe/c1-2-3-4-7-10-8-5-6-9-10;1-2-4-5-3-1;/h5-6,8-9H,2-4,7H2,1H3;1-5H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYFIGYFHLCBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Fe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274-00-6
Record name Pentylferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrocene, pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001274006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrocene, pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentylferrocene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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